molecular formula C17H25NO B12948528 rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol

rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol

Cat. No.: B12948528
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-DLBZAZTESA-N
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Description

rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. Its unique structure, featuring a cyclohexanol ring and a piperidinyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol typically involves the following steps:

    Formation of the cyclohexanol ring: This can be achieved through hydrogenation of a suitable precursor, such as cyclohexanone.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclohexanol ring.

    Chiral resolution: The final step involves separating the desired enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve large-scale hydrogenation and substitution reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Pharmacology: Research may focus on its interactions with various biological targets, such as receptors or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

    rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: can be compared with other piperidinyl-cyclohexanol derivatives, such as:

Uniqueness

  • This compound is unique due to its specific phenyl substitution, which may confer distinct pharmacological properties and synthetic utility compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(1R,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17+/m0/s1

InChI Key

YSSBJODGIYRAMI-DLBZAZTESA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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